Einecs 300-896-6
Description
Chemical Identity: EINECS 300-896-6 corresponds to 2-amino-2-methylpropan-1-ol, boric acid, a borate derivative of the alkanolamine 2-amino-2-methylpropan-1-ol (CAS common name: AMP borate) . Regulatory Status: Listed under the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its presence in the EU market prior to 1981 .
Properties
CAS No. |
93964-50-2 |
|---|---|
Molecular Formula |
C4H14BNO4 |
Molecular Weight |
150.97 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-4(2,5)3-6;2-1(3)4/h6H,3,5H2,1-2H3;2-4H |
InChI Key |
DOWAMJWPBKRNNX-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CC(C)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves the reaction of orthoboric acid with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce amine derivatives .
Scientific Research Applications
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug formulation and delivery.
Mechanism of Action
The mechanism of action of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with the Krebs cycle by inhibiting key enzymes such as pyruvate dehydrogenase and succinate dehydrogenase .
Comparison with Similar Compounds
Structural and Functional Group Similarity
Compounds are grouped based on structural fingerprints (e.g., PubChem 2D fingerprints) and functional groups. A Tanimoto similarity index ≥70% is often used to define analogs, enabling read-across predictions for toxicity and physicochemical properties .
Read-Across Structure-Activity Relationships (RASAR)
RASAR models leverage labeled data from REACH Annex VI chemicals (e.g., 1,387 compounds) to predict properties of unlabeled EINECS substances. For example, 33,000 EINECS chemicals can be covered using structural analogs, minimizing animal testing .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models predict toxicity based on descriptors like log Kow (hydrophobicity) and molecular weight. For instance, QSARs for chlorinated alkanes and organothiophosphates demonstrate how acute toxicity to aquatic organisms can be inferred from structural analogs .
Comparison with Similar Compounds
Structural Analogs in EINECS
Key Findings
- Acute toxicity estimates for fish (LC50 ~120 mg/L) are derived from QSAR models trained on structurally similar amines .
- Data Gaps : Only 0.7% of EINECS chemicals (including AMP borate) have been modeled via QSAR, but 54% are classifiable into groups amenable to such approaches .
- Regulatory Efficiency: REACH’s read-across provisions allow this compound to bypass extensive testing if validated analogs (e.g., triethanolamine borate) are available .
Research and Regulatory Implications
- QSAR Coverage : Expanding QSAR models to cover borate derivatives could address data gaps for ~54% of EINECS chemicals .
- Industrial Safety : AMP borate’s classification as “for industry use only” underscores the need for handling protocols aligned with analogs’ hazards (e.g., corrosion, irritation) .
- Limitations : Structural similarity thresholds (e.g., Tanimoto ≥70%) may exclude functionally relevant analogs, necessitating case-by-case validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
